molecular formula C16H26N4O B2738116 (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide CAS No. 2411329-27-4

(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide

Cat. No.: B2738116
CAS No.: 2411329-27-4
M. Wt: 290.411
InChI Key: ORUBBPYLDWTDJZ-VOTSOKGWSA-N
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Description

(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Attachment of the pyrazolylmethyl group: This can be accomplished through alkylation reactions using appropriate pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines and hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-5-19-11-14(13(2)17-19)12-20(15-8-9-15)16(21)7-6-10-18(3)4/h6-7,11,15H,5,8-10,12H2,1-4H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUBBPYLDWTDJZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)CN(C2CC2)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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